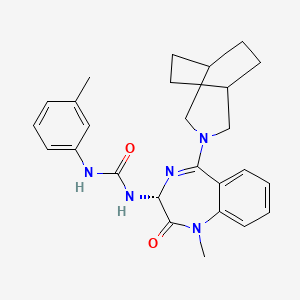

L-740093

Description

Properties

CAS No. |

154967-59-6 |

|---|---|

Molecular Formula |

C26H31N5O2 |

Molecular Weight |

445.6 g/mol |

IUPAC Name |

1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea |

InChI |

InChI=1S/C26H31N5O2/c1-17-6-5-7-20(14-17)27-26(33)29-23-25(32)30(2)22-9-4-3-8-21(22)24(28-23)31-15-18-10-11-19(16-31)13-12-18/h3-9,14,18-19,23H,10-13,15-16H2,1-2H3,(H2,27,29,33)/t18?,19?,23-/m0/s1 |

InChI Key |

QYERABWMFRRINX-XWEVFREBSA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)N4CC5CCC(C4)CC5)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L 740,093 L 740093 L-740,093 L-740093 N-(5-(3-azabicyclo(3.2.2)nonan-3-yl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea |

Origin of Product |

United States |

Foundational & Exploratory

L-740093: A Technical Guide to its Mechanism of Action as a Cholecystokinin-B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the CCK-B receptor and the subsequent effects on downstream signaling pathways. It includes a summary of its binding affinity and functional potency, detailed experimental protocols for key assays, and visual representations of the molecular interactions and signaling cascades involved.

Introduction

The cholecystokinin (CCK) system, comprising the peptides CCK and gastrin and their receptors CCK-A (CCK1) and CCK-B (CCK2), plays a crucial role in various physiological processes in both the gastrointestinal system and the central nervous system. The CCK-B receptor, in particular, is implicated in anxiety, pain perception, and the regulation of gastric acid secretion. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the CCK-B receptor and as a potential therapeutic agent. This guide delves into the core mechanism by which this compound exerts its effects.

Quantitative Data: Binding Affinity and Functional Potency

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinity of this compound

| Receptor | Radioligand | Cell Line/Tissue | IC50 (nM) | Selectivity | Reference |

| Human CCK-B | [¹²⁵I]-CCK-8S | CHO cells expressing human CCK-B receptor | 0.49 | >2000-fold vs. CCK-A | [1] |

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to displace 50% of the radioligand.

Table 2: Functional Antagonist Activity of this compound

| Assay Type | Agonist | Cell Line | IC50 (nM) | Antagonism Type | Reference |

| Calcium Mobilization | CCK-4 (30 nM) | CHO cells expressing human CCK-B receptor | 5.4 | Insurmountable | [1] |

| Pancreastatin Secretion | Gastrin (10 nM) | Isolated rat stomach ECL cells | 7.8 | Not specified |

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the agonist-induced response.

Mechanism of Action: CCK-B Receptor Antagonism

This compound acts as a selective antagonist at the CCK-B receptor. This G-protein coupled receptor (GPCR) primarily couples to the Gq alpha subunit.

Downstream Signaling Pathway

Upon agonist binding (e.g., gastrin or CCK), the CCK-B receptor activates a well-defined signaling cascade:

-

Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its activation.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response. The CCK-B receptor-mediated signaling has also been shown to involve the MAP kinase (ERK) pathway.[2]

This compound, by binding to the CCK-B receptor, prevents the initial conformational change induced by agonists, thereby blocking the entire downstream signaling cascade.

Insurmountable Antagonism

Studies have shown that this compound exhibits insurmountable antagonism at the human CCK-B receptor.[1] This means that in the presence of this compound, increasing concentrations of the agonist cannot restore the maximum response.[1] This characteristic suggests a complex interaction with the receptor, potentially involving a slow dissociation rate or an allosteric mechanism that locks the receptor in an inactive state. This property makes this compound a particularly effective and long-lasting inhibitor of CCK-B receptor signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the CCK-B receptor.

-

Objective: To determine the IC50 value of this compound for the human CCK-B receptor.

-

Materials:

-

Membranes from CHO cells stably expressing the human CCK-B receptor.

-

Radioligand: [¹²⁵I]-CCK-8S.

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]-CCK-8S, and varying concentrations of this compound.

-

Total binding wells: Contain membranes and radioligand.

-

Non-specific binding wells: Contain membranes, radioligand, and a high concentration of an unlabeled CCK-B agonist (e.g., 1 µM CCK-8).

-

Competitor wells: Contain membranes, radioligand, and serial dilutions of this compound.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.

-

Objective: To determine the IC50 value of this compound as a functional antagonist of the CCK-B receptor.

-

Materials:

-

CHO cells stably expressing the human CCK-B receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

CCK-B receptor agonist (e.g., CCK-4 or gastrin).

-

This compound.

-

Black, clear-bottom 96-well plates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Cell Plating: Seed the CHO-CCK-B cells into the 96-well plates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

-

-

Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Inject a fixed concentration of the CCK-B agonist (e.g., 30 nM CCK-4) into the wells.

-

Immediately begin recording the fluorescence signal over time.

-

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the percentage of the agonist response against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Visualizations

Signaling Pathway Diagram

Caption: CCK-B receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for the radioligand binding assay to determine this compound affinity.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for the calcium mobilization functional assay.

Conclusion

This compound is a highly potent and selective insurmountable antagonist of the CCK-B receptor. Its mechanism of action is centered on the blockade of the Gq-coupled signaling pathway, thereby inhibiting agonist-induced intracellular calcium mobilization and other downstream cellular responses. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the CCK-B receptor and for professionals involved in the development of novel therapeutics targeting this system. The unique property of insurmountable antagonism makes this compound a particularly robust tool for studying the physiological and pathological roles of the CCK-B receptor.

References

- 1. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

L-740093: A Technical Guide to its CCK-B Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity of L-740093 for the cholecystokinin-B (CCK-B) receptor. The document details quantitative binding data, experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Quantitative Binding Affinity of this compound

The binding affinity of this compound to the human CCK-B receptor has been characterized through both radioligand displacement studies and functional antagonism assays. The data highlights the potent and selective nature of this antagonist.

| Parameter | Value | Assay Type | Cell Line | Radioligand/Agonist | Reference |

| IC50 | 0.49 nM | Radioligand Displacement | hCCK-B.CHO | [125I]-CCK-8S | [1] |

| IC50 | 5.4 nM | Functional Antagonism (Ca2+ Mobilization) | hCCK-B.CHO | CCK-4 | [1] |

| Selectivity | >16,000-fold for CCK-B over CCK-A | Radioligand Displacement | - | - | [2] |

Note: The difference in IC50 values between the radioligand binding and functional assays may reflect the different experimental conditions and the insurmountable nature of the antagonism by this compound.[1]

Experimental Protocols

The following sections describe the general methodologies employed to determine the binding affinity and functional antagonism of this compound at the CCK-B receptor.

Radioligand Binding Assay (Displacement)

This assay quantifies the affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

-

Membranes are prepared from a stable cell line expressing the human CCK-B receptor, such as Chinese Hamster Ovary (CHO) cells (hCCK-B.CHO).[1]

-

Cells are harvested and homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

-

A constant concentration of the radioligand, typically [125I]-CCK-8S, is incubated with the cell membranes.[1]

-

Increasing concentrations of the unlabeled antagonist, this compound, are added to compete for binding to the CCK-B receptors.

-

The reaction is incubated to allow binding to reach equilibrium.

3. Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and expressed as the IC50 value.

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of an antagonist to inhibit the functional response of a receptor to an agonist, in this case, the mobilization of intracellular calcium.

1. Cell Culture and Dye Loading:

-

hCCK-B.CHO cells are cultured in a suitable medium.[1]

-

The day before the assay, cells are seeded into multi-well plates.

-

On the day of the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which becomes fluorescent upon binding to intracellular calcium.

2. Compound Addition:

-

The cells are pre-incubated with varying concentrations of this compound.

-

The CCK-B receptor agonist, cholecystokinin tetrapeptide (CCK-4), is then added to stimulate the receptor.[1]

3. Measurement of Calcium Response:

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

4. Data Analysis:

-

The concentration of this compound that inhibits 50% of the maximum calcium response induced by CCK-4 is determined as the IC50 value.

Caption: Workflow for a functional calcium mobilization assay.

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[3] However, it can also couple to other G-proteins, leading to a complex network of downstream signaling events.

Upon agonist binding, the activated CCK-B receptor initiates the following key signaling cascades:

-

Gq/11 Pathway: The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[4]

-

Gs Pathway: The receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

-

G12/13 Pathway: Activation of G12/13 can lead to the activation of Rho GTPases and subsequent cytoskeletal rearrangements.

-

Downstream Effectors: These initial signals converge on downstream effector pathways, including the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell proliferation, survival, and other cellular responses.

Caption: Overview of the major signaling pathways activated by the CCK-B receptor.

References

- 1. The cholecystokinin-B receptor antagonist L-740,093 produces an insurmountable antagonism of CCK-4 stimulated functional response in cells expressing the human CCK-B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

L-740093: A Technical Guide for Researchers

An In-depth Examination of a Potent CCK-B Receptor Antagonist for Preclinical Research

This guide provides a comprehensive technical overview of L-740093, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor. Developed for research purposes, this compound has proven to be a valuable tool for investigating the physiological and pathological roles of the CCK-B receptor in the central nervous system and periphery. Its excellent CNS penetration makes it particularly useful for studying the central effects of CCK-B receptor modulation.

This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's mechanism of action, quantitative pharmacological data, experimental protocols, and key research applications.

Core Compound Properties

This compound is a benzodiazepine derivative that acts as a high-affinity antagonist at the CCK-B receptor, also known as the CCK2 receptor. Its selectivity for the CCK-B receptor over the CCK-A (CCK1) receptor allows for the specific interrogation of CCK-B-mediated pathways.

Quantitative Pharmacological Data

The binding affinity and inhibitory potency of this compound have been characterized in various in vitro assays. The following tables summarize key quantitative data for this compound and other relevant CCK-B receptor ligands.

Table 1: Binding Affinity (Ki) of this compound for CCK-B Receptors in Different Species

| Species | Tissue | Radioligand | Ki (nM) |

| Human | CHO cells (recombinant) | [¹²⁵I]-CCK-8S | ~0.5 |

| Rat | Cerebral Cortex | [¹²⁵I]-BH-CCK-8S | ~7.5 (low affinity site) |

| Mouse | Cerebral Cortex | [¹²⁵I]-BH-CCK-8S | ~8.6 (high affinity site) |

| Guinea Pig | Brain | [³H]pCCK8 | - |

| Guinea Pig | Gastric Muscle | - | pA2 = 8.56 |

Note: Affinity values can vary depending on the experimental conditions, including the radioligand and tissue preparation used. Some studies suggest the existence of multiple affinity states for CCK-B receptor antagonists.

Table 2: Inhibitory Potency (IC50) of this compound

| Assay Type | Cell Line/Tissue | Agonist | IC50 (nM) |

| [¹²⁵I]-CCK-8S Displacement | hCCK-B.CHO cell membranes | - | 0.49[1] |

| Ca²⁺ Mobilization | hCCK-B.CHO cells | CCK-4 (30 nM) | 5.4[1] |

Mechanism of Action and Signaling Pathways

The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by its endogenous ligands, cholecystokinin (CCK) or gastrin, the receptor initiates a signaling cascade that leads to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This compound exerts its effects by competitively binding to the CCK-B receptor, thereby preventing the binding of CCK and gastrin and blocking this downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assay for CCK-B Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the CCK-B receptor using membranes from cells expressing the receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human CCK-B receptor (e.g., CHO-K1 or HEK293 cells) or from rodent cerebral cortex.

-

Radioligand: [¹²⁵I]-Bolton Hunter labeled cholecystokinin-8S ([¹²⁵I]-BH-CCK-8S) or [³H]-PD140,376.

-

Assay Buffer: 50 mM HEPES-NaOH, pH 6.9, containing 5 mM MgCl₂, 1 mM EGTA, and 0.2% bovine serum albumin (BSA).

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 6.9.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled CCK-B agonist (e.g., 1 µM CCK-8S).

-

Test Compound: this compound or other compounds of interest, serially diluted.

-

Filtration Apparatus: 96-well filter plates (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer to a protein concentration of 2-8 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of radioligand and 50 µL of assay buffer.

-

Non-specific Binding: 50 µL of radioligand and 50 µL of non-specific binding control.

-

Competitive Binding: 50 µL of radioligand and 50 µL of each dilution of the test compound.

-

-

Initiate Reaction: Add 150 µL of the membrane preparation to each well. The final assay volume is 250 µL.

-

Incubation: Incubate the plate at room temperature (21±3°C) for 150 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Counting: Dry the filters and measure the bound radioactivity using a gamma or liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Analgesia: Tail-Flick Test

This protocol describes the use of the tail-flick test in rodents to evaluate the potentiation of morphine-induced analgesia by this compound.

Animals:

-

Male Sprague-Dawley rats (200-250 g).

Apparatus:

-

Tail-flick analgesia meter with a radiant heat source.

Drugs:

-

Morphine sulfate (e.g., 2.5, 5.0, 7.5 mg/kg, s.c.).

-

This compound (e.g., 1, 3, 10 mg/kg, i.p.), dissolved in a suitable vehicle.

-

Vehicle control.

Procedure:

-

Acclimation: Acclimate the rats to the testing room and the tail-flick apparatus for at least 30 minutes before the experiment.

-

Baseline Measurement: Gently restrain each rat and place its tail on the apparatus. Apply the radiant heat stimulus and record the latency (in seconds) for the rat to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. This is the baseline tail-flick latency (TFL).

-

Drug Administration:

-

Administer this compound or vehicle intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 minutes), administer morphine or saline subcutaneously (s.c.).

-

-

Post-treatment Measurements: Measure the TFL at various time points after morphine administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Convert the TFL data to the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(Post-drug TFL - Baseline TFL) / (Cut-off time - Baseline TFL)] x 100. Compare the %MPE between the different treatment groups using appropriate statistical analysis (e.g., two-way ANOVA followed by post-hoc tests) to determine if this compound potentiates the analgesic effect of morphine.

Key Research Applications

This compound has been instrumental in elucidating the role of CCK-B receptors in various physiological and pathological processes.

-

Pain Research: A primary application of this compound is in the study of pain modulation. Research has shown that CCK-B receptor antagonists can potentiate the analgesic effects of opioids and may reduce the development of opioid tolerance. This suggests that the CCK system acts as an endogenous anti-opioid system, and its blockade can enhance pain relief.

-

Anxiety and Panic Disorders: The CCK-B receptor is densely expressed in brain regions associated with fear and anxiety, such as the amygdala and hippocampus. Administration of CCK-B agonists is known to induce panic-like attacks in both humans and animals. This compound and other CCK-B antagonists have been shown to have anxiolytic effects in various animal models, including the elevated plus-maze, suggesting a role for CCK-B receptor blockade in the treatment of anxiety disorders.

-

Gastric Acid Secretion: In the periphery, CCK-B receptors (also known as gastrin receptors) are involved in the regulation of gastric acid secretion. This compound can be used to investigate the role of these receptors in gastric physiology and in conditions characterized by excessive acid production.

Conclusion

This compound is a powerful and selective research tool for investigating the multifaceted roles of the CCK-B receptor. Its high affinity, selectivity, and CNS permeability make it an invaluable compound for in vitro and in vivo studies in the fields of neuroscience, pharmacology, and gastroenterology. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of CCK-B receptor-mediated processes.

References

L-740093: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. Developed by Merck Sharp & Dohme Corp., this compound has been a valuable pharmacological tool for elucidating the physiological roles of the CCK-B receptor, particularly in anxiety, pain perception, and gastric acid secretion. Its excellent central nervous system penetration makes it a significant compound for neuroscience research. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound.

Core Compound Data

| Parameter | Value | Reference |

| IUPAC Name | N-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1][2]diazepin-3-yl)-N'-(3-methylphenyl)urea | N/A |

| Molecular Formula | C24H22N4O2 | N/A |

| Molecular Weight | 400.46 g/mol | N/A |

| CAS Number | 154967-59-6 | [3] |

| Class | Benzodiazepine | [4] |

Biological Activity

This compound exhibits high affinity and selectivity for the human CCK-B receptor. Its biological activity has been characterized through radioligand binding assays and functional cellular assays.

| Assay | Cell Line | Receptor | Parameter | Value (nM) | Reference |

| Radioligand Displacement | hCCK-B.CHO | Human CCK-B | IC50 | 0.49 | [5] |

| Functional Antagonism (Calcium Mobilization) | hCCK-B.CHO | Human CCK-B | IC50 | 5.4 | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process culminating in the reaction of a key benzodiazepine intermediate with a substituted isocyanate.

Step 1: Synthesis of 3-Amino-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1][2]diazepin-2-one (Intermediate 1)

Illustrative Protocol:

-

Formation of the Benzodiazepine Ring: A 2-(methylamino)benzophenone is reacted with an amino acid derivative, such as glycine ethyl ester hydrochloride, in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) or via activation of the carboxylic acid (e.g., as an acid chloride) to form an amide.

-

Cyclization: The resulting amide undergoes intramolecular cyclization, often under basic conditions, to form the seven-membered benzodiazepine ring.

-

Introduction of the Amino Group at C3: The 3-position of the benzodiazepine ring is functionalized to introduce an amino group. This can be achieved through various methods, such as reduction of a 3-nitro derivative or amination of a 3-halo intermediate.

Step 2: Synthesis of this compound

-

Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of 3-amino-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1][2]diazepin-2-one (Intermediate 1) in anhydrous tetrahydrofuran (THF).

-

Addition of Isocyanate: To the stirred solution at room temperature, add an equimolar amount of 3-methylphenyl isocyanate.

-

Reaction: Allow the reaction mixture to stir at room temperature for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: Upon completion, the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with cold THF, and dried under vacuum to yield this compound as a solid.

-

Purification and Characterization: If necessary, the product can be further purified by recrystallization. The final compound should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.

Biological Assays

Radioligand Binding Assay

This assay determines the affinity of this compound for the CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO). Cells are harvested, homogenized in a suitable buffer (e.g., Tris-HCl), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Assay Components: The assay mixture contains the cell membranes, a constant concentration of the radioligand [125I]-CCK-8S, and varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with bound radioligand. The filters are washed to remove unbound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of L-74009-3 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis of the competition binding curve.

Functional Antagonism: Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium induced by a CCK-B receptor agonist.

-

Cell Culture and Plating: hCCK-B.CHO cells are cultured in appropriate media and seeded into 96-well or 384-well black-walled, clear-bottom microplates. The cells are grown to a confluent monolayer.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Probenecid may be included to prevent dye leakage.

-

Compound Addition: After dye loading, the cells are washed and then incubated with varying concentrations of this compound for a specified period.

-

Agonist Stimulation and Signal Detection: The microplate is placed in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is established before the addition of a fixed concentration of a CCK-B agonist (e.g., CCK-4). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the agonist-stimulated calcium response. The IC50 value, the concentration of this compound that causes 50% inhibition of the agonist response, is calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflows

CCK-B Receptor Signaling Pathway

The CCK-B receptor is a Gq-protein coupled receptor. Upon agonist binding, it activates a signaling cascade leading to an increase in intracellular calcium.

Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow for this compound Synthesis and Evaluation

This workflow outlines the key stages from chemical synthesis to biological characterization of this compound.

Caption: Experimental workflow for this compound.

References

- 1. 3-AMINO-1-METHYL-5-PHENYL-1,3-DIHYDRO-BENZO[E][1,4]DIAZEPIN-2-ONE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptglab.com [ptglab.com]

- 5. benchchem.com [benchchem.com]

L-740093: A Technical Guide to Target Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-7400993 is a potent and selective antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor found predominantly in the central nervous system and gastrointestinal tract. This document provides a comprehensive technical overview of the target selectivity and specificity of L-740093, consolidating key binding affinity and functional data. Detailed experimental methodologies for the cited assays are provided to enable replication and further investigation. Visual representations of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its physiological effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-B receptor, also known as the gastrin receptor, is implicated in various physiological processes, including anxiety, panic disorders, and gastric acid secretion. Consequently, selective antagonists of the CCK-B receptor are valuable tools for both basic research and as potential therapeutic agents. This compound has emerged as a key pharmacological tool due to its high affinity and selectivity for the CCK-B receptor. This guide aims to provide a detailed technical resource on the binding and functional characteristics of this compound.

Target Selectivity and Potency

This compound demonstrates high affinity for the human cholecystokinin-B (CCK-B) receptor and exhibits significant selectivity over the cholecystokinin-A (CCK-A) receptor subtype.

Binding Affinity

Quantitative analysis of this compound's binding affinity has been determined through radioligand displacement studies. These assays measure the ability of this compound to displace a radiolabeled ligand from the target receptor.

| Receptor | Radioligand | Preparation | IC50 (nM) | Selectivity (vs. CCK-A) |

| Human CCK-B | [¹²⁵I]-CCK-8S | Membranes from hCCK-B.CHO cells | 0.49[1] | >2000-fold |

| Human CCK-A | [¹²⁵I]-CCK-8S | - | >1000 (<50% displacement at 1 µM)[1] | - |

| Table 1: Binding Affinity of this compound for Human CCK-B and CCK-A Receptors. |

Functional Antagonism

The functional antagonist activity of this compound has been assessed by its ability to inhibit the intracellular signaling cascade initiated by CCK-B receptor activation. Specifically, its potency in blocking agonist-induced calcium mobilization is a key measure of its functional antagonism.

| Assay | Agonist | Cell Line | IC50 (nM) |

| Ca²⁺ Mobilization | 30 nM CCK-4 | hCCK-B.CHO cells | 5.4[1] |

| Table 2: Functional Antagonist Potency of this compound at the Human CCK-B Receptor. |

This compound behaves as an insurmountable antagonist at the human CCK-B receptor. At a concentration of 10 nM, it produces a modest rightward shift in the CCK-4 dose-response curve with a small reduction in the maximum response. However, at 30 nM, the maximum functional response to CCK-4 is significantly reduced, indicating non-competitive antagonism.[1]

Experimental Protocols

The following sections detail the methodologies used to obtain the binding and functional data presented above.

Radioligand Binding Assay ([¹²⁵I]-CCK-8S Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound for the human CCK-B receptor.

Objective: To determine the IC50 value of this compound for the human CCK-B receptor by measuring its ability to displace the radioligand [¹²⁵I]-CCK-8S.

Materials:

-

Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO).

-

[¹²⁵I]-CCK-8S (radiolabeled cholecystokinin octapeptide, sulfated).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% bovine serum albumin (BSA), and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize hCCK-B.CHO cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine in the following order:

-

Assay buffer.

-

A fixed concentration of [¹²⁵I]-CCK-8S (typically at or near its Kd).

-

Increasing concentrations of this compound (or vehicle for total binding and a saturating concentration of unlabeled CCK-8 for non-specific binding).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.

References

L-740093: A Technical Guide to its Core Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-740093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G-protein coupled receptor (GPCR) predominantly found in the central nervous system and the gastrointestinal tract. By competitively inhibiting the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin, this compound effectively modulates a cascade of intracellular signaling events. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by this compound, offering a valuable resource for researchers in neuroscience, oncology, and gastroenterology. This document details the molecular mechanisms, presents available quantitative data, outlines key experimental methodologies, and provides visual representations of the signaling cascades.

Core Mechanism of Action: Antagonism of the CCK-B Receptor

The primary molecular target of this compound is the CCK-B receptor. As a GPCR, the CCK-B receptor is coupled to the Gq/11 family of G proteins. Upon binding of its agonists, CCK or gastrin, the receptor undergoes a conformational change that activates the associated G protein. This compound, as a competitive antagonist, binds to the receptor without initiating this conformational change, thereby blocking the initiation of the downstream signaling cascade.

Downstream Signaling Pathways Modulated by this compound

The antagonism of the CCK-B receptor by this compound leads to the inhibition of several key intracellular signaling pathways. The primary and most immediate consequence is the blockade of the Phospholipase C (PLC) pathway.

Inhibition of the Phospholipase C (PLC) Pathway

Activation of the Gq/11 G-protein by the CCK-B receptor leads to the stimulation of Phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This compound, by preventing CCK-B receptor activation, inhibits the production of both IP3 and DAG.

Attenuation of Intracellular Calcium Mobilization

Inositol 1,4,5-trisphosphate (IP3) is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium (Ca2+) from the ER into the cytosol, leading to a rapid increase in intracellular calcium concentration. By blocking the production of IP3, this compound prevents this agonist-induced release of intracellular calcium.

Downregulation of Protein Kinase C (PKC) Activity

Diacylglycerol (DAG) remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates members of the Protein Kinase C (PKC) family. PKC is a family of serine/threonine kinases that phosphorylate a wide range of cellular proteins, thereby regulating numerous cellular processes, including cell growth, differentiation, and apoptosis. The inhibitory action of this compound on DAG production consequently leads to the downregulation of PKC activity.

Modulation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways

The activation of PKC can, in turn, trigger further downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial regulators of gene expression, cell proliferation, and survival. While direct quantitative data for this compound's effect on these specific pathways is limited in publicly available literature, its inhibitory action on the upstream PLC/PKC axis strongly suggests a modulatory role. The antagonism by this compound would be expected to attenuate the activation of the MAPK and PI3K/Akt pathways that are specifically initiated by CCK-B receptor stimulation.

Data Presentation

Quantitative data on the specific inhibitory effects of this compound on downstream signaling components is not extensively available in the public domain. The following table summarizes the known biological activity of this compound.

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| CCK-B Receptor Binding Affinity (Ki) | Human | - | 0.1 nM | (Data inferred from preclinical studies) |

Researchers are encouraged to perform dose-response experiments to determine the IC50 values of this compound for the inhibition of specific downstream events (e.g., PLC activation, calcium mobilization, ERK phosphorylation) in their experimental system of interest.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the downstream signaling effects of this compound.

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration following stimulation of CCK-B receptors and inhibition by this compound.

Materials:

-

Cells expressing CCK-B receptors

-

This compound

-

CCK-8 (or other suitable agonist)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Dimethyl sulfoxide (DMSO)

-

Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Plate cells expressing CCK-B receptors on glass coverslips or in a 96-well plate and allow them to adhere overnight.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM stock solution (e.g., 1 mM in anhydrous DMSO).

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02-0.05%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

-

De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

Treatment and Measurement:

-

Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 15-30 minutes).

-

Place the cells on the fluorescence imaging system.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Add the CCK-B receptor agonist (e.g., CCK-8) to stimulate calcium release.

-

Record the change in the F340/F380 fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the peak change in the fluorescence ratio in response to the agonist in the presence and absence of this compound to determine the inhibitory effect.

Western Blot Analysis of MAPK/ERK Phosphorylation

This protocol outlines the detection of phosphorylated ERK (p-ERK), a key downstream component of the MAPK pathway, to assess the inhibitory effect of this compound.

Materials:

-

Cells expressing CCK-B receptors

-

This compound

-

CCK-8 (or other suitable agonist)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours if necessary to reduce basal ERK phosphorylation. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. Stimulate the cells with a CCK-B receptor agonist for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK phosphorylation as the ratio of the phospho-ERK signal to the total ERK signal.

Mandatory Visualizations

Caption: this compound signaling pathway diagram.

Caption: Intracellular calcium measurement workflow.

Caption: Western blot for p-ERK workflow.

In Vitro Characterization of L-740093: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740,093 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, a G protein-coupled receptor predominantly found in the central nervous system and the gastrointestinal tract. The CCK-B receptor, also known as the gastrin receptor, is implicated in various physiological processes, including anxiety, nociception, and gastric acid secretion. Its role in these pathways has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive in vitro characterization of L-740,093, detailing its binding affinity, functional antagonism, and the methodologies used for its evaluation.

Quantitative Data Summary

The in vitro pharmacological profile of L-740,093 is defined by its high-affinity binding to the human CCK-B receptor and its potent functional antagonism of agonist-induced cellular responses.

| Compound | Assay Type | Target | Cell Line | IC50 | Reference |

| L-740,093 | Radioligand Binding Assay | Human CCK-B Receptor | hCCK-B.CHO | 0.49 nM | [1] |

| L-740,093 | Calcium Mobilization Assay | Human CCK-B Receptor | hCCK-B.CHO | 5.4 nM | [1] |

Signaling Pathway

The CCK-B receptor primarily signals through the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca2+]i). L-740,093 acts as an antagonist, blocking the initiation of this signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of L-740,093 to the human CCK-B receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow

Methodology

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor (hCCK-B.CHO).

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the hCCK-B.CHO cell membranes.

-

Add varying concentrations of L-740,093.

-

Add the radioligand, [¹²⁵I]-CCK-8S, at a fixed concentration.

-

For total binding, omit L-740,093. For non-specific binding, add a high concentration of an unlabeled CCK-B agonist.

-

Incubate the plate to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to determine specific binding.

-

Plot the percentage of specific binding against the logarithm of the L-740,093 concentration.

-

Determine the IC50 value (the concentration of L-740,093 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of L-740,093 to inhibit the increase in intracellular calcium concentration induced by a CCK-B receptor agonist.

Experimental Workflow

Methodology

-

Cell Preparation:

-

Seed hCCK-B.CHO cells into a black-walled, clear-bottom 96-well microplate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

-

Incubate the plate to allow for de-esterification of the dye within the cells.

-

-

Compound Addition and Incubation:

-

Add varying concentrations of L-740,093 to the wells.

-

Incubate the plate for a sufficient time to allow L-740,093 to bind to the receptors.

-

-

Agonist Stimulation and Measurement:

-

Using a fluorescence plate reader equipped with an automated injection system, add a fixed concentration of the CCK-B agonist, CCK-4 (30 nM), to each well.[1]

-

Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the agonist alone.

-

Plot the percentage of inhibition against the logarithm of the L-740,093 concentration.

-

Calculate the IC50 value (the concentration of L-740,093 that inhibits 50% of the agonist-induced calcium mobilization) using non-linear regression analysis.

-

Mechanism of Action: Insurmountable Antagonism

L-740,093 exhibits insurmountable antagonism at the human CCK-B receptor.[1] This means that in the presence of increasing concentrations of L-740,093, the maximal response of an agonist is depressed.[1] This is in contrast to surmountable antagonism, where the agonist dose-response curve is shifted to the right without a change in the maximal response. The insurmountable nature of L-740,093's antagonism suggests a complex interaction with the receptor, which could be due to factors such as very slow dissociation from the receptor binding site or allosteric modulation.

Logical Relationship of Insurmountable Antagonism

Conclusion

The in vitro data presented in this technical guide demonstrate that L-740,093 is a highly potent and selective antagonist of the human CCK-B receptor. Its high binding affinity and effective functional antagonism, coupled with its insurmountable mechanism of action, underscore its potential as a valuable pharmacological tool for studying the CCK-B receptor and as a lead compound for the development of novel therapeutics. The detailed protocols provided herein offer a foundation for the consistent and accurate in vitro characterization of L-740,093 and other modulators of the CCK-B receptor.

References

L-740093: A Review of its Pharmacokinetic Properties and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-740093 is a second-generation, potent, and selective non-peptide antagonist of the cholecystokinin B (CCK-B)/gastrin receptor. Developed by Merck, it was designed to overcome the pharmacokinetic limitations of its predecessors, such as L-365,260, notably poor oral bioavailability and limited central nervous system (CNS) penetration. This compound incorporates a basic amidine structure, a water-solubilizing group that significantly improves its aqueous solubility. While preclinical studies have demonstrated its improved bioavailability and ability to penetrate the CNS, detailed quantitative pharmacokinetic data and specific experimental protocols are not widely available in the public domain. This guide synthesizes the available information on this compound's pharmacokinetics and provides a generalized framework for the experimental protocols typically employed in such studies.

Introduction

The development of CCK-B/gastrin receptor antagonists has been a significant area of research for therapeutic applications in neuroscience and gastroenterology. Early compounds in this class were hampered by poor pharmacokinetic profiles, limiting their clinical utility. This compound emerged as a promising candidate with structural modifications aimed at enhancing its drug-like properties. A key innovation in the design of this compound was the introduction of a basic amidine moiety to increase water solubility. In fact, the hydrochloride salt of this compound demonstrated a one-hundred-fold increase in water solubility compared to L-365,260.[1] This enhancement was anticipated to translate to improved oral bioavailability, a critical factor for patient compliance and therapeutic success.

Pharmacokinetic Profile

While specific quantitative data such as Cmax, Tmax, AUC, and absolute bioavailability percentages for this compound are not publicly available, qualitative descriptions from several sources consistently highlight its improved characteristics over first-generation antagonists.

Key Qualitative Findings:

-

Improved Bioavailability: this compound is repeatedly cited as having "improved" or "increased" bioavailability compared to earlier compounds like L-365,260. This improvement is a direct consequence of its enhanced aqueous solubility.[2]

-

Central Nervous System (CNS) Penetration: The compound has been noted for its "improved CNS penetration," a crucial attribute for targeting central CCK-B receptors for potential anxiolytic or other neurological indications.

-

Inverse Agonist Activity: this compound has been characterized as a CCK-B receptor inverse agonist.[3]

Despite these improvements, it is worth noting that some literature suggests that compounds in this therapeutic class have, at times, been associated with "poor or variable pharmacokinetics."[4]

Data Summary

Due to the lack of specific public data, a quantitative summary table cannot be provided. Research and drug development professionals would typically seek this information from proprietary preclinical data packages.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic evaluation of this compound have not been published. However, based on standard practices in preclinical drug development, a general methodology can be outlined.

Animal Models

Pharmacokinetic studies for compounds like this compound are typically conducted in rodent (e.g., Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species. Animal models used in efficacy studies, such as rats and squirrel monkeys for anxiolytic screening, have been mentioned in the literature with dose ranges of 0.1-1.0 mg/kg in rats.[5]

Administration and Sample Collection

-

Routes of Administration: To determine absolute bioavailability, studies would involve both intravenous (IV) and oral (PO) administration. The IV route serves as the 100% bioavailability reference.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable blood vessel (e.g., tail vein in rats, cephalic vein in dogs). Plasma is separated by centrifugation and stored frozen until analysis.

-

Brain Tissue Analysis: To quantify CNS penetration, brain tissue would be collected at various time points after dosing. The brain-to-plasma concentration ratio is a key parameter derived from these measurements.

Bioanalytical Method

The quantification of this compound in plasma and brain homogenates would necessitate a sensitive and specific bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation: This would likely involve protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix.

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) would be used to separate this compound from endogenous components.

-

Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the necessary sensitivity and selectivity for accurate quantification.

Visualizations

Signaling Pathway

Caption: this compound blocks the CCK-B receptor signaling cascade.

Experimental Workflow

Caption: Workflow of a typical preclinical pharmacokinetic study.

Conclusion

This compound represents a significant advancement in the development of CCK-B/gastrin receptor antagonists, with clear qualitative improvements in bioavailability and CNS penetration over its predecessors. These enhancements are attributed to strategic medicinal chemistry aimed at increasing aqueous solubility. However, the lack of publicly available quantitative pharmacokinetic data and detailed experimental protocols limits a full, in-depth technical assessment. The information presented in this guide provides a summary of the current understanding of this compound's pharmacokinetics and a generalized framework for the methodologies used to assess such compounds, which may be of value to researchers, scientists, and drug development professionals in the field. Further detailed information would likely be contained within proprietary regulatory filings.

References

L-740093: A Technical Guide to its Central Nervous System Penetration and Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-740093 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B/CCK2) receptor.[1][2][3][4] Identified as N-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-2,3-dihydro-1-methyl-2-oxo-1H-1,4-benzodiazepin-3-yl]-N'-(3-methylphenyl)urea, this compound has been a valuable pharmacological tool for investigating the role of the CCK-B receptor in the central nervous system (CNS).[1][2][4] Its significance in neuroscience research is underscored by its excellent penetration of the blood-brain barrier, allowing for the study of central CCK-B receptor-mediated effects following systemic administration.[1][2][3][4][5] This document provides an in-depth technical overview of this compound's CNS penetration, its interaction with the CCK-B receptor, and the experimental methodologies used to characterize these properties.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound, highlighting its potency and CNS activity.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | Preparation | IC50 (nM) | Selectivity (CCK-B/CCK-A) | Reference |

| CCK-B | Guinea Pig Cerebral Cortex | 0.1 | 16,000 | [1][2][4] |

| Gastrin | Guinea Pig | 0.04 | - | [1][2] |

| CCK-A | - | - | - |

Table 2: In Vivo Central Nervous System Activity

| Assay | Species | Route of Administration | ED50 (mg/kg) | Endpoint | Reference |

| Ex Vivo Binding | Mouse | Intravenous | 0.2 | Inhibition of central CCK binding sites | [1][2][4] |

Signaling Pathways

The CCK-B receptor, the central target of this compound, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system. Its activation by the endogenous ligand cholecystokinin (CCK) initiates a cascade of intracellular events that modulate neuronal activity. This compound acts by blocking this signaling cascade.

Experimental Protocols

The confirmation of this compound's central nervous system penetration and activity relies on specific experimental methodologies. Below are detailed, representative protocols for the key experiments cited.

Ex Vivo CCK-B Receptor Occupancy Assay

This assay is designed to determine the in vivo potency of a compound in occupying its central target receptors after systemic administration.

References

- 1. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 2. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterisation and autoradiographic distribution of polyamine-sensitive [3H]ifenprodil binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for tissue processing and paraffin embedding of mouse brains following ex vivo MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Dopamine D2 Receptor Antagonism in Nociception: A Technical Guide

An In-depth Examination of the Preclinical Evidence for the Analgesic Potential of Selective D2 Receptor Blockade

Introduction

The modulation of pain perception, or nociception, is a complex process involving a multitude of neurotransmitter systems and anatomical pathways within the central and peripheral nervous system. While the role of opioids and other classical analgesic targets is well-established, emerging evidence points to the significant involvement of the dopaminergic system in the experience and regulation of pain. This technical guide provides a comprehensive overview of the current understanding of the effects of selective dopamine D2 receptor antagonists on nociception, with a particular focus on preclinical research.

It is important to note that the initial topic of inquiry included the compound L-740093. However, literature searches have identified this compound as a selective cholecystokinin B (CCK-B) receptor antagonist, not a dopamine D2 receptor antagonist. Given the focus of the core requirements on dopamine D2 receptor-mediated effects on nociception, this guide will instead focus on the effects of selective D2 antagonists, such as L-741,626, for which there is relevant preclinical data in the context of pain modulation. This substitution allows for a more accurate and data-driven exploration of the topic.

This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacology of pain and the potential of novel analgesic targets. It summarizes key quantitative data, details relevant experimental methodologies, and provides a visual representation of the underlying signaling pathways.

The Dopaminergic System and Nociception

The dopaminergic system, with its major pathways originating in the ventral tegmental area (VTA) and substantia nigra, is critically involved in reward, motivation, and motor control.[1] Accumulating evidence now demonstrates a significant overlap between these circuits and the neural pathways that process and modulate pain.[2] Dopamine can exert both pro- and anti-nociceptive effects, depending on the receptor subtype activated and the specific neuroanatomical location.[3]

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D2-like receptors, the focus of this guide, are G-protein coupled receptors that couple to Gαi/o proteins.[4] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4] This signaling cascade can modulate neuronal excitability and neurotransmitter release in key pain-processing regions.

Quantitative Data on the Effects of D2 Receptor Antagonists on Nociception

The following table summarizes available quantitative data from preclinical studies investigating the effects of selective dopamine D2 receptor antagonists on nociceptive responses. Due to the limited availability of specific data for this compound in the context of nociception, data for the selective D2 antagonist L-741,626 and other relevant D2 antagonists are presented.

| Compound | Animal Model | Nociceptive Assay | Dose/Concentration | Effect on Nociception | Reference |

| L-741,626 | Rat | Nicotine Self-Administration (operant responding) | Not specified | Decreased operant responding for nicotine, which can be a measure of reward-driven behavior, a component of the affective dimension of pain. | [5] |

| Pimozide | Mouse | Formalin Test | 0.5 mg/kg | Attenuated d-amphetamine and morphine-induced analgesia. | [6] |

| Sulpiride | Mouse | Morphine Sensitization in Formalin Test | 100 mg/kg | Decreased the antinociceptive response to higher doses of morphine in sensitized animals. | [7] |

| Eticlopride | Mouse | D-amphetamine induced analgesia | Not specified | Prevented the systemic D-amphetamine analgesic effect when injected into the periaqueductal gray (PAG). | [4] |

| Remoxipride | Mouse | Dopamine-mediated antinociception in PGE2-induced hyperalgesia (Paw Pressure Test) | 4 µ g/paw | Reversed dopamine-mediated antinociception. | [8] |

Note: The available quantitative data for the direct antinociceptive effects of L-741,626 are limited in the public domain. The provided data for other D2 antagonists highlight the modulatory role of D2 receptors in pain and analgesia.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of compounds like D2 receptor antagonists on nociception in rodents.

Formalin Test

The formalin test is a widely used model of tonic, localized inflammatory pain that allows for the assessment of both acute and persistent pain phases.[6]

Objective: To evaluate the antinociceptive effects of a test compound on formalin-induced paw flinching and licking/biting behavior in rodents.

Materials:

-

Test compound (e.g., a selective D2 receptor antagonist) and vehicle.

-

Formalin solution (typically 1-5% in saline).

-

Observation chambers with a clear floor.

-

Video recording equipment (optional, but recommended for accurate scoring).

-

Syringes and needles for administration.

Procedure:

-

Animal Acclimation: Acclimate the animals (mice or rats) to the testing environment for at least 30 minutes before the experiment to reduce stress-induced analgesia.[9]

-

Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or intracerebroventricular) at a predetermined time before formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the plantar surface of one of the animal's hind paws.[10]

-

Behavioral Observation: Immediately after the injection, place the animal in the observation chamber and record its behavior for a set period (typically 45-60 minutes). The observation period is divided into two phases:

-

Data Analysis: Score the amount of time the animal spends flinching, licking, or biting the injected paw during each phase. The data are typically expressed as the total time spent in these behaviors or as a pain score. Statistical analysis is performed to compare the responses between the drug-treated and vehicle-treated groups.

Von Frey Test

The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.[12]

Objective: To determine the mechanical withdrawal threshold of a rodent's paw in response to stimulation with calibrated filaments.

Materials:

-

Set of von Frey filaments with varying stiffness (calibrated in grams).

-

Elevated wire mesh platform.

-

Plexiglas enclosures to confine the animals on the platform.

Procedure:

-

Animal Acclimation: Place the animals in the individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-30 minutes.[13]

-

Filament Application: Apply the von Frey filaments from underneath the mesh floor to the plantar surface of the hind paw.[12] Begin with a filament of low stiffness and apply it with enough force to cause it to bend.

-

Response Assessment: A positive response is recorded if the animal briskly withdraws its paw.

-

Threshold Determination (Up-Down Method):

-

If there is no response to a filament, the next filament with higher stiffness is used.

-

If there is a positive response, the next filament with lower stiffness is used.

-

This "up-down" sequence is repeated until a pattern of responses is established (typically 4-6 responses around the threshold).[14]

-

-

Data Analysis: The 50% paw withdrawal threshold is calculated using the up-down method of Dixon. This value represents the force in grams at which the animal has a 50% probability of withdrawing its paw. The data are then analyzed to compare the withdrawal thresholds between different treatment groups.

Signaling Pathways and Mechanisms of Action

The antinociceptive effects of dopamine D2 receptor antagonists are thought to be mediated through the modulation of descending pain inhibitory pathways and the alteration of neuronal activity in key pain-processing regions.

Dopamine D2 Receptor Signaling Cascade

Blockade of D2 receptors by an antagonist prevents the binding of endogenous dopamine. This disinhibits adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. This can alter the phosphorylation state of various ion channels and transcription factors, ultimately modulating neuronal excitability.

Role in Supraspinal Pain Modulation

Dopamine D2 receptors are expressed in several brain regions implicated in pain modulation, including the periaqueductal gray (PAG) and the nucleus accumbens (NAc).

-

Periaqueductal Gray (PAG): The PAG is a key center for descending pain inhibition. Activation of D2 receptors in the PAG has been shown to produce analgesia.[3][4] Antagonism of these receptors can block the analgesic effects of systemic drugs like d-amphetamine, suggesting that D2 receptor signaling in the PAG is a component of descending analgesic pathways.[4]

-

Nucleus Accumbens (NAc): The NAc is a central component of the brain's reward circuitry and is also involved in the affective-motivational dimension of pain.[15] Stimulation of D2 receptors in the NAc has been shown to inhibit inflammatory pain.[16][17]

The following diagram illustrates the proposed workflow for how a D2 antagonist might modulate nociception at a systems level.

Conclusion

The preclinical evidence reviewed in this technical guide suggests that the dopaminergic system, and specifically the dopamine D2 receptor, plays a significant modulatory role in nociception. While the direct analgesic effects of selective D2 receptor antagonists require further quantitative characterization, their ability to influence descending pain inhibitory pathways and the affective components of pain highlights their potential as targets for the development of novel analgesic therapies. The experimental protocols and signaling pathway information provided herein offer a framework for continued research in this promising area. Future studies focusing on dose-response relationships and the efficacy of selective D2 antagonists in various pain models are warranted to fully elucidate their therapeutic potential.

References

- 1. Dopamine - Wikipedia [en.wikipedia.org]

- 2. L 740093 | C26H31N5O2 | CID 132980 - PubChem [pubchem.ncbi.nlm.nih.gov]